N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) reported the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant antitumor activity against various cancer cell lines. These compounds are structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide and highlight the potential of similar compounds in cancer treatment (Al-Suwaidan et al., 2016).
Enzyme Inhibition
- Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. This suggests the potential of this compound in enzyme inhibition studies (Abbasi et al., 2019).
Antimicrobial Activity
- Vanparia et al. (2013) reported the synthesis and antimicrobial activity of quinazolinone–sulfonamide linked heterocyclic entities, suggesting the relevance of similar compounds in antimicrobial research (Vanparia et al., 2013).
Potential Antitumor Agents
- Vazquez et al. (2004) synthesized new dioxinoquinolines with moderate cytotoxicity, indicating the potential of structurally related compounds like this compound in cancer research (Vazquez et al., 2004).
Antibacterial Agents
- Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with significant antibacterial activity, highlighting the potential of similar compounds in antibacterial research (Bhoi et al., 2015).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13-10-20(22-16-5-3-2-4-15(13)16)26-12-19(23)21-14-6-7-17-18(11-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQXXKQFUMXDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.